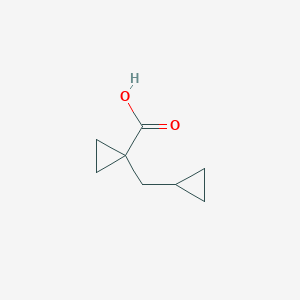

1-(Cyclopropylmethyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclopropylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7(10)8(3-4-8)5-6-1-2-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSENDULSLJRCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid"

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropane rings are privileged structural motifs in medicinal chemistry, prized for their ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties. This guide presents a comprehensive, scientifically-grounded strategy for the synthesis of this compound, a novel compound featuring a gem-disubstituted cyclopropane core. The proposed pathway is a robust three-stage sequence commencing with the alkylation of a ketone enolate, followed by α-halogenation, and culminating in a regioselective Favorskii rearrangement. Each stage is detailed with mechanistic insights and step-by-step protocols, providing a viable blueprint for the laboratory-scale synthesis of this and structurally related molecules.

Introduction: The Value of the Cyclopropane Scaffold

The cyclopropane ring, despite its inherent strain, is a recurring and valuable feature in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique stereoelectronic properties allow it to act as a bioisostere for phenyl rings or gem-dimethyl groups, often leading to enhanced potency and improved pharmacokinetic profiles. Compounds incorporating a 1,1-disubstituted cyclopropanecarboxylic acid framework are of particular interest as they provide a rigid scaffold for orienting pharmacophoric elements in three-dimensional space. The target molecule of this guide, this compound, represents an unexplored chemical entity that combines this valuable core with an additional cyclopropylmethyl substituent, offering a novel vector for chemical space exploration in drug discovery programs.

Retrosynthetic Analysis and Strategic Design

To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The core of our strategy is the well-established Favorskii rearrangement, a powerful method for converting α-halo ketones into carboxylic acids.[1][2] This key transformation disconnects the target acid to an α-chloro ketone precursor. This ketone can be accessed via standard α-halogenation of a parent ketone, 1,3-dicyclopropylpropan-2-one. This key intermediate, in turn, can be constructed through a standard C-C bond formation: the alkylation of the enolate of cyclopropyl methyl ketone with cyclopropylmethyl bromide.[3][4] This analysis leads to a convergent and logical forward synthesis from readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-stage process. Each stage is built upon well-understood and reliable organic transformations, ensuring a high probability of success.

Caption: Overall three-stage synthetic workflow.

Stage 1: Synthesis of 1,3-Dicyclopropylpropan-2-one via Enolate Alkylation

Causality and Experimental Choices: The formation of the key C-C bond is achieved by alkylating the enolate of cyclopropyl methyl ketone. The choice of base is critical to prevent side reactions like self-condensation. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base, ideal for achieving clean and quantitative formation of the kinetic enolate at low temperatures (-78 °C).[5] This pre-formed enolate can then be treated with the electrophile, cyclopropylmethyl bromide (a primary alkyl halide), in a standard SN2 reaction to yield the desired product.[4][6]

Experimental Protocol:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq). Stir for 30 minutes at -78 °C to form LDA.

-

Add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF (20 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add a solution of cyclopropylmethyl bromide (1.2 eq) in anhydrous THF (20 mL) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel chromatography to yield 1,3-dicyclopropylpropan-2-one.

Stage 2: α-Chlorination of 1,3-Dicyclopropylpropan-2-one

Causality and Experimental Choices: The introduction of a halogen alpha to the carbonyl group is necessary to set up the Favorskii rearrangement. Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the monochlorination of ketones. The reaction proceeds via an acid-catalyzed mechanism involving the enol form of the ketone. Dichloromethane (DCM) is a suitable inert solvent for this transformation.

Experimental Protocol:

-

Dissolve 1,3-dicyclopropylpropan-2-one (1.0 eq) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of concentrated hydrochloric acid (1 drop).

-

Add sulfuryl chloride (1.05 eq) dropwise to the stirring solution at room temperature.

-

Monitor the reaction by TLC or GC-MS. Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude 1-chloro-1,3-dicyclopropylpropan-2-one is often used in the next step without further purification.

Stage 3: Synthesis of this compound via Favorskii Rearrangement

Causality and Experimental Choices: This is the key rearrangement step. The mechanism begins with the abstraction of the most acidic α'-proton (on the cyclopropylmethyl side) by a strong base (NaOH) to form an enolate.[7] This enolate undergoes intramolecular SN2 displacement of the chloride to form a strained bicyclic cyclopropanone intermediate. The hydroxide nucleophile then attacks the carbonyl carbon. The subsequent ring-opening of the tetrahedral intermediate is regioselective; cleavage occurs to form the more stable carbanion.[7] In this case, cleavage of the bond between the former carbonyl carbon and the carbon bearing the cyclopropylmethyl group is anticipated, leading to the desired product after protonation.

Experimental Protocol:

-

In a round-bottom flask, dissolve the crude 1-chloro-1,3-dicyclopropylpropan-2-one (1.0 eq) in a 1:1 mixture of water and dioxane (or another suitable co-solvent).

-

Add sodium hydroxide (4.0 eq) and heat the mixture to reflux.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and dilute with water (50 mL).

-

Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with concentrated hydrochloric acid.

-

Extract the acidified solution with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Data and Reagent Summary

The following table summarizes the key reagents and expected outcomes for the proposed synthesis.

| Stage | Key Reagents | Solvent | Temperature | Expected Product | Typical Yield |

| 1 | Cyclopropyl methyl ketone, LDA, Cyclopropylmethyl bromide | THF | -78 °C to RT | 1,3-Dicyclopropylpropan-2-one | 60-75% |

| 2 | 1,3-Dicyclopropylpropan-2-one, SO₂Cl₂ | DCM | RT | 1-Chloro-1,3-dicyclopropylpropan-2-one | 85-95% (crude) |

| 3 | 1-Chloro-1,3-dicyclopropylpropan-2-one, NaOH | Water/Dioxane | Reflux | This compound | 50-70% |

Note: Yields are estimates based on analogous reactions in the literature and will require laboratory optimization.

Conclusion

This guide outlines a robust and logical synthetic route to the novel compound this compound. By leveraging fundamental and reliable organic reactions—enolate alkylation, α-halogenation, and the Favorskii rearrangement—this pathway provides a clear and actionable strategy for researchers. The principles and protocols described herein are not only applicable to the specific target but can also be adapted for the synthesis of a wider library of substituted cyclopropanecarboxylic acids, thereby enabling further exploration of this important chemical space for applications in drug discovery and materials science.

References

-

The Chemical Profile of Dicyclopropyl Ketone: Properties & Synthesis for Industry. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

-

Synthesis of Dicyclopropyl ketone. (n.d.). Chempedia - LookChem. Retrieved from [Link]

-

Dicyclopropyl ketone 1121-37-5 wiki. (n.d.). Hubei XinRunde Chemical Co., Ltd. Retrieved from [Link]

-

cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Favorskii rearrangement. (2023). In Wikipedia. Retrieved from [Link]

-

Cas 1121-37-5, Dicyclopropyl ketone. (n.d.). LookChem. Retrieved from [Link]

-

Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Alkylation of enolates. (n.d.). University of Oxford. Retrieved from [Link]

-

Favorskii Rearrangement. (n.d.). Chemist Wizards. Retrieved from [Link]

-

Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. (2023). Organic Letters. Retrieved from [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. (2025, March 13). YouTube. Retrieved from [Link]

-

New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease. Retrieved from [Link]

-

Organic Chemistry Rearrangement. (n.d.). Dr. H.N. Sinha Arts & Commerce College. Retrieved from [Link]

-

Synthesis of Cyclopropanecarboxylic Acid. (2024, April 9). YouTube. Retrieved from [Link]

-

The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. (2007). Organic Chemistry Portal. Retrieved from [Link]

-

completing enolate reactions - alkylations & aldol reactions. (2022, August 19). YouTube. Retrieved from [Link]

- Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. (n.d.). Google Patents.

-

5.5: Alkylation of Enolate Ions. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]

-

22.7 Alkylation of Enolate Ions. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

-

Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018, May 9). YouTube. Retrieved from [Link]

Sources

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 2. chemistwizards.com [chemistwizards.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. drhnsp.org [drhnsp.org]

An In-depth Technical Guide to 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid: A Focus on the Closely Related and Commercially Available Analog, 1-Methylcyclopropanecarboxylic acid

A Note on the Target Compound: Initial searches for "1-(Cyclopropylmethyl)cyclopropanecarboxylic acid" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. This suggests that it is not a widely synthesized or commercially available compound. Therefore, this guide will focus on the structurally similar and well-documented compound, 1-Methylcyclopropanecarboxylic acid (CAS No. 6914-76-7) , to provide researchers, scientists, and drug development professionals with a thorough technical overview of a representative 1-substituted cyclopropanecarboxylic acid.

A Comprehensive Technical Guide to 1-Methylcyclopropanecarboxylic Acid

Introduction

Cyclopropane-containing molecules are of significant interest in medicinal chemistry and drug discovery. The unique structural and electronic properties of the cyclopropyl ring can impart favorable characteristics to drug candidates, such as increased metabolic stability, enhanced potency, and improved permeability.[1][2] 1-Methylcyclopropanecarboxylic acid serves as a valuable building block in the synthesis of more complex molecules, leveraging the benefits of the cyclopropane scaffold. This guide provides an in-depth look at its chemical identity, synthesis, physicochemical properties, and potential applications.

Chemical Identity

-

Chemical Name: 1-Methylcyclopropanecarboxylic acid

-

Synonyms: 1-Methylcyclopropane-1-carboxylic acid, Cyclopropanecarboxylic acid, 1-methyl-[3][6]

Synthesis of 1-Methylcyclopropanecarboxylic Acid

A common and feasible method for the preparation of 1-methylcyclopropanecarboxylic acid involves a cyclopropanation reaction followed by hydrolysis. One patented method describes the synthesis starting from methacrylic acid (or its ester/nitrile derivatives) and a trihalide in the presence of a base.[7] This is followed by a dehalogenation step and subsequent acidification to yield the final product.[7]

A representative synthesis workflow is outlined below:

Caption: Synthesis workflow for 1-Methylcyclopropanecarboxylic acid.

Experimental Protocol (Adapted from CN104447293A): [7]

-

Cyclopropanation: Methacrylonitrile is reacted with a trihalomethane (e.g., chloroform) in the presence of a strong base (e.g., sodium hydroxide) to form the dihalogenated cyclopropane intermediate.

-

Dehalogenation: The resulting 2,2-dihalo-1-methylcyclopropanecarbonitrile is then treated with a reducing agent, such as metallic sodium, to remove the halogen atoms, yielding 1-methylcyclopropanecarbonitrile.

-

Hydrolysis and Acidification: The 1-methylcyclopropanecarbonitrile is subjected to basic hydrolysis (e.g., refluxing with aqueous sodium hydroxide) to convert the nitrile group into a carboxylate salt. Subsequent acidification with a strong acid (e.g., hydrochloric acid) protonates the carboxylate to afford the final product, 1-methylcyclopropanecarboxylic acid. The product can then be purified by extraction and distillation.

Physicochemical and Spectral Properties

The physicochemical properties of 1-methylcyclopropanecarboxylic acid are summarized in the table below.

| Property | Value | Reference |

| Appearance | Solid | [4] |

| Melting Point | 30-32 °C | [4] |

| Boiling Point | 183-185 °C | [4] |

| Molecular Weight | 100.12 g/mol | [3][4][5] |

| Molecular Formula | C₅H₈O₂ | [3][5] |

Spectral Data:

-

¹H NMR: Spectral data for 1-methylcyclopropanecarboxylic acid is available and can be used to confirm its structure.[5]

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the carboxylic acid functional group (O-H and C=O stretches).

-

Mass Spectrometry: Mass spectral data can be used to determine the molecular weight and fragmentation pattern of the compound.

Applications in Research and Drug Development

Cyclopropanecarboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a cyclopropyl moiety can enhance the biological activity and pharmacokinetic profile of a molecule.[1][2]

Potential Roles in Medicinal Chemistry:

-

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an increased half-life of a drug in the body.[1]

-

Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which may lead to higher binding affinity for its biological target.[1]

-

Potency Enhancement: The unique electronic properties of the cyclopropyl ring can favorably interact with active sites of enzymes and receptors, thereby increasing the potency of the drug.[1]

-

Prodrugs: Esters of cyclopropanecarboxylic acids have been investigated as potential prodrugs due to their increased hydrolytic stability compared to other esters.

Caption: Role of 1-Methylcyclopropanecarboxylic Acid in Drug Development.

Safety and Handling

1-Methylcyclopropanecarboxylic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methylcyclopropanecarboxylic acid is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique structural features, stemming from the cyclopropane ring, offer a strategic advantage in the design of novel compounds with improved biological activity and pharmacokinetic properties. This guide provides a foundational understanding of its synthesis, properties, and potential applications to aid researchers in their scientific endeavors.

References

Sources

- 1. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Carboxymethyl)cyclopropanecarboxylic acid | C6H8O4 | CID 21475035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Cyclopropanecarboxylic Acid | High-purity Bulk Supply [chemicalbull.com]

- 7. cyclopropylcarboxylic acid suppliers USA [americanchemicalsuppliers.com]

"physicochemical properties of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

The rational design and development of novel therapeutic agents hinge on a comprehensive understanding of a candidate molecule's physicochemical properties. These foundational characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, a molecule of interest for its unique structural motifs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a summary of predicted and analogous data but also detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is elucidated to provide a framework for robust and reliable characterization.

Molecular Identity and Structural Elucidation

Before delving into its physicochemical characteristics, it is crucial to establish the precise molecular identity of the compound.

-

Compound Name: this compound

-

Molecular Formula: C₈H₁₂O₂

-

Molecular Weight: 140.18 g/mol [1]

-

Chemical Structure:

(A placeholder image would be generated if possible, but as a text-based AI, I will describe it: The structure consists of a cyclopropane ring substituted at the 1-position with both a carboxylic acid group (-COOH) and a cyclopropylmethyl group (-CH₂-c-C₃H₅).)

The presence of two strained cyclopropane rings and a carboxylic acid functional group suggests unique conformational and electronic properties that merit careful experimental investigation.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably one of the most critical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly impacts solubility, membrane permeability, and receptor binding. For a carboxylic acid, the pKa represents the pH at which 50% of the molecules are in the ionized carboxylate form (A⁻) and 50% are in the non-ionized carboxylic acid form (HA).

Causality and Experimental Rationale

The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the theoretical foundation for pKa determination.[2] We exploit this relationship by systematically changing the ratio of the conjugate base to the acid through titration with a strong base (e.g., NaOH) and monitoring the corresponding change in pH. The inflection point of the resulting sigmoid curve reveals the pKa.[3] Potentiometric titration is the gold-standard method due to its accuracy and direct measurement principle.

Experimental Protocol: Potentiometric Titration

This protocol ensures a self-validating system by relying on calibrated instruments and standardized reagents.

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.[2]

-

Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) that bracket the expected pKa of the carboxylic acid (typically 4-5).[2][4]

-

Titration Setup: Place the analyte solution in a temperature-controlled beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration well past the equivalence point, which is observed as a sharp increase in pH.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.[2]

Data Summary & Expected Values

While no experimental data for the title compound is published, we can estimate its pKa based on structurally similar compounds. Cyclopropanecarboxylic acid has a pKa of 4.83.[5] The presence of an additional alkyl substituent (the cyclopropylmethyl group) is expected to have a minor electron-donating effect, potentially increasing the pKa slightly.

| Property | Predicted Value | Basis of Prediction |

| pKa | ~4.8 - 5.0 | Based on the pKa of cyclopropanecarboxylic acid and electronic effects of alkyl substitution.[5][6] |

Workflow Visualization

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Measure of Fat vs. Water Preference

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithm of this value, logP, is a key descriptor in models like Lipinski's Rule of 5 and profoundly influences membrane permeability and ADME properties.[7]

Causality and Experimental Rationale

The "shake-flask" method is the definitive technique for logP determination because it directly measures the partitioning of the solute between two immiscible phases after they have reached thermodynamic equilibrium.[3] The choice of n-octanol is a well-established surrogate for biological membranes. For ionizable molecules like our carboxylic acid, it is crucial to perform the measurement at a pH where the compound is predominantly in its neutral, non-ionized form (at least 2 pH units below the pKa). The pH-dependent logP is referred to as logD.[8]

Experimental Protocol: Shake-Flask Method

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., 0.1 M HCl, pH 1.0) to ensure the carboxylic acid is fully protonated. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the buffer by mixing them vigorously and allowing them to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous buffer at a known concentration.

-

Partitioning: In a separatory funnel, combine a precise volume of the analyte solution with a precise volume of the pre-saturated n-octanol (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, often aided by centrifugation.[9]

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in the aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] The concentration in the octanol phase can be determined by difference from the initial concentration.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ).

Data Summary & Predicted Values

No experimental logP data exists for the title compound. Computational models can provide an estimate. Given its structure—a C8 hydrocarbon framework with a polar carboxylic acid group—a moderately lipophilic character is expected.

| Property | Predicted Value | Basis of Prediction |

| cLogP | ~1.3 - 2.0 | Based on computational models and comparison to similar structures like cyclopropylmethyl cyclopropanecarboxylate (cLogP = 1.3).[1] |

Workflow Visualization

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: The Limit of Dissolution

Aqueous solubility is a fundamental property that limits the concentration of a drug in solution, thereby affecting its dissolution rate and bioavailability. Poor solubility is a major hurdle in drug development.[11] It is essential to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility is the true equilibrium value and is the focus of this guide.[12]

Causality and Experimental Rationale

The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method.[11] This method ensures that a true equilibrium is established between the solid state of the compound and its saturated solution. An excess of the solid compound is suspended in the aqueous medium of interest and agitated until the concentration in the liquid phase no longer increases, signifying saturation.

Experimental Protocol: Equilibrium Shake-Flask Method

-

System Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous media (e.g., pH 1.2, pH 6.8, and water). The excess solid is critical to ensure equilibrium with the solid phase.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[13]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed can be used.[9]

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated HPLC method.

-

Solid-State Analysis: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.

Data Summary & Expected Values

The solubility of a carboxylic acid is highly pH-dependent. Below its pKa, it will exist primarily in the less soluble neutral form. Above its pKa, it will be in the more soluble ionized (carboxylate) form.

| Property | Expected Behavior | Rationale |

| Aqueous Solubility | Low at acidic pH (< pKa), High at neutral/basic pH (> pKa) | The neutral form is less polar and has lower solubility in water compared to the charged carboxylate salt form. |

Alternative Methods

For high-throughput screening, nephelometry can be used to measure kinetic solubility by detecting light scattering from precipitated particles as a compound is introduced into an aqueous buffer from a DMSO stock.[14]

Thermal Properties: Melting and Boiling Points

Thermal properties are critical indicators of a compound's purity, solid-state form, and stability. The melting point (Tm) is the temperature at which a substance transitions from solid to liquid, while the boiling point (Tb) is the temperature for the liquid-to-gas transition. For non-volatile compounds, the decomposition temperature is often more relevant than the boiling point.

Causality and Experimental Rationale

Differential Scanning Calorimetry (DSC) is the preferred method for determining the melting point.[15][16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] Melting is an endothermic process that appears as a distinct peak on the DSC thermogram, providing a precise and reproducible measurement of the melting temperature and the enthalpy of fusion.[18]

Thermogravimetric Analysis (TGA) is used to determine the boiling point and thermal stability.[19] TGA measures the change in mass of a sample as a function of temperature.[20][21] A mass loss event corresponds to volatilization (boiling) or decomposition.

Experimental Protocols

A. Melting Point Determination by DSC:

-

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan (typically aluminum).[16] Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting event.[22]

B. Boiling Point & Decomposition by TGA:

-

Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The onset temperature of a significant mass loss event indicates the boiling point or the beginning of decomposition.[23]

Data From Analogous Compounds

| Property | Value for 1-Methylcyclopropanecarboxylic acid | Source |

| Melting Point | 30-32 °C | [24] |

| Boiling Point | 183-185 °C | [24] |

The slightly larger this compound would be expected to have a higher melting and boiling point due to increased molecular weight and van der Waals forces.

Workflow Visualization

Caption: Workflow for Melting Point Determination using DSC.

Chemical Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a mandatory regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.[25][26][27] Stability testing involves subjecting the compound to a range of environmental conditions to identify potential degradation pathways.[28][29]

Experimental Rationale: Forced Degradation

Forced degradation (or stress testing) studies are undertaken to understand the degradation pathways and to develop stability-indicating analytical methods.[29] The conditions are more aggressive than those used for long-term stability studies.

Protocol: Forced Degradation Study

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. Store at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours). Neutralize the samples before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

-

Photostability: Expose both the solid compound and a solution of the compound to controlled light conditions (as specified in ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Analysis: At each time point, analyze the stressed samples against a control using a stability-indicating HPLC method (typically a gradient reverse-phase method with UV or Mass Spectrometric detection). The goal is to separate the parent compound from all degradation products.

Expected Stability: The carboxylic acid functional group is generally stable. The cyclopropane rings are strained and could potentially be susceptible to ring-opening under harsh acidic or thermal conditions, although this typically requires significant energy.

Summary of Physicochemical Properties

This table consolidates the key physicochemical data for this compound, combining predicted values with data from structurally related analogs.

| Parameter | Predicted/Analogous Value | Experimental Method |

| Molecular Formula | C₈H₁₂O₂ | N/A |

| Molecular Weight | 140.18 g/mol | Mass Spectrometry |

| pKa | ~4.8 - 5.0 | Potentiometric Titration |

| cLogP | ~1.3 - 2.0 | Shake-Flask Method |

| Aqueous Solubility | pH-dependent | Equilibrium Shake-Flask |

| Melting Point | > 32 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | > 185 °C | Thermogravimetric Analysis (TGA) |

References

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).

- Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.

- Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus DatapointLabs.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- How Does DSC Measure Melting Point (Tm)? (2025, May 21). Chemistry For Everyone - YouTube.

- Thermal Gravimetric Analysis (TGA). (n.d.). Cambridge Polymer Group.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Annex 10 - ICH. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Stability testing of existing active substances and related finished products. (2023, July 13).

- Liquid-Chromatographic Methods for Carboxylic Acids. (n.d.). Encyclopedia.pub.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- Evaluation and Interpretation of Peak Temperatures of DSC Curves. Part 1: Basic Principles. (n.d.).

- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (2025, August 7).

- Thermogravimetric Analysis. (n.d.).

- Method of quantification of carboxylic acids by mass spectrometry. (n.d.). Google Patents.

- Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC - NIH.

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. (2025, August 5). ResearchGate.

- Determination of vapor pressure and thermal decomposition using thermogravimetrical analysis. (2025, August 9). ResearchGate.

- Acids: Derivatization for GC Analysis. (n.d.).

- Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025, August 10). ResearchGate.

- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.

- Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.

- Thermogravimetric analysis. (n.d.). Wikipedia.

- 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326. (n.d.). PubChem - NIH.

- 1-Methylcyclopropanecarboxylic acid 98 6914-76-7. (n.d.). Sigma-Aldrich.

- Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743. (n.d.). PubChem.

- The pKa Table Is Your Friend. (2010, June 18). Master Organic Chemistry.

- What is the Principle of Thermogravimetric Analysis? (n.d.). XRF Scientific.

- Cyclopropanecarboxylic acid. (n.d.). NIST WebBook.

- Cas 1759-53-1,Cyclopropanecarboxylic acid. (n.d.). LookChem.

Sources

- 1. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. web.williams.edu [web.williams.edu]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. lookchem.com [lookchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. rheolution.com [rheolution.com]

- 15. torontech.com [torontech.com]

- 16. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 20. etamu.edu [etamu.edu]

- 21. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 22. mt.com [mt.com]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 26. database.ich.org [database.ich.org]

- 27. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 28. edaegypt.gov.eg [edaegypt.gov.eg]

- 29. ema.europa.eu [ema.europa.eu]

A Comprehensive Guide to the Structural Elucidation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic Acid

Abstract

The definitive assignment of chemical structures is a cornerstone of chemical research, drug discovery, and material science. Ambiguity in a molecule's structure can invalidate extensive biological and chemical studies. This technical guide presents a holistic and systematic approach to the structural elucidation of 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, a molecule featuring unique structural motifs including two strained cyclopropane rings and a quaternary carbon center. We will detail a multi-technique analytical workflow, moving from foundational analysis to advanced spectroscopic methods. This document serves as a practical blueprint for researchers, scientists, and drug development professionals, emphasizing not just the 'how' but the critical 'why' behind each experimental choice to ensure a self-validating and unambiguous structural confirmation.

The Analytical Challenge: Unpacking the Structure

This compound (Molecular Formula: C₈H₁₂O₂, Exact Mass: 140.0837 Da) presents a fascinating challenge for structural analysis. Its compact framework contains several features that require a synergistic application of modern analytical techniques for complete characterization:

-

Two Cyclopropane Rings: These three-membered rings are highly strained, resulting in unique electronic properties that significantly influence their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR). Protons on a cyclopropane ring are highly shielded and appear in a characteristic upfield region of the ¹H NMR spectrum, often leading to complex, overlapping signals.[1][2]

-

A Quaternary Carbon: The carbon atom of the carboxylic acid-bearing cyclopropane ring is bonded to four other non-hydrogen atoms. This lack of an attached proton makes it invisible in certain NMR experiments and requires specific 2D NMR techniques to confirm its connectivity within the molecular skeleton.

-

Carboxylic Acid Functional Group: While readily identifiable, this group's acidic proton can have a variable chemical shift and may undergo exchange, requiring careful experimental conditions for its observation.[3]

Our objective is to assemble these pieces into a single, validated structure by employing a logical workflow that builds a case for the final assignment, leaving no room for doubt.

Caption: A logical workflow for structural elucidation.

Foundational Analysis: Mass and Functionality

Before delving into the complex world of NMR, we must first confirm the molecule's fundamental properties: its mass and the functional groups it contains.

Mass Spectrometry (MS)

Causality: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the molecular formula.

Expected Results:

-

Molecular Ion ([M-H]⁻ or [M+H]⁺): Using electrospray ionization (ESI), we expect to observe a prominent ion corresponding to the exact mass of the molecule. For C₈H₁₂O₂, the expected monoisotopic mass is 140.0837 Da.[4]

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. Key expected fragments for this structure would arise from the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the bond between the methylene bridge and the cyclopropane ring, which can help corroborate the proposed structure.[5]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Run the analysis in both positive and negative ion modes to maximize the chance of observing a strong molecular ion signal.

-

Data Analysis: Compare the measured exact mass of the parent ion to the theoretical mass for C₈H₁₂O₂. The mass accuracy should ideally be within 5 ppm.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, it serves as a definitive confirmation of the carboxylic acid moiety.

Expected Results: The IR spectrum will be dominated by the signatures of the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the condensed phase.[6][7]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad and strong, often overlapping C-H stretches.[3][7][8] |

| C=O Stretch (Carboxylic Acid) | ~1710 | Strong and sharp.[3][6][8] |

| C-H Stretch (sp³ & cyclopropyl) | 2850 - 3050 | Medium to sharp peaks on the broad O-H band. |

| C-O Stretch | 1210 - 1320 | Strong.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to known values for carboxylic acids.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] A combination of 1D and 2D NMR experiments will allow us to map out the complete carbon-hydrogen framework and confirm all atomic connections.[10]

¹H NMR Spectroscopy: The Proton Environment

Causality: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (via integration), and their connectivity through spin-spin coupling. The unique ring current of cyclopropane rings causes a pronounced upfield shift for attached protons, a key diagnostic feature.[1][2][11]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | ~12.0 | singlet (br) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often broad due to hydrogen bonding and exchange.[3][6] |

| Hₓ | ~2.5 (example) | doublet | 2H | -CH₂- (Methylene Bridge) | Methylene protons adjacent to a cyclopropyl group. Coupled to the Hᵧ methine proton. |

| Hᵧ | ~1.0 (example) | multiplet | 1H | -CH- (Cyclopropyl Methine) | Methine proton on the cyclopropyl ring, coupled to Hₓ and the Hբ protons. |

| Hբ | 0.2 - 0.8 | multiplet | 4H | -CH₂- (Cyclopropyl Methylene) | Diastereotopic methylene protons on the second cyclopropane ring. |

| Hₑ | 0.1 - 0.6 | multiplet | 4H | -CH₂- (Cyclopropyl Methylene) | Diastereotopic methylene protons on the first cyclopropane ring. Highly shielded due to the ring current.[1][12] |

¹³C NMR & DEPT Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons (C) and carbonyls are absent in DEPT-135 spectra.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| C1 | ~182-185 | Absent | C =O (Carbonyl) | Typical downfield shift for a saturated aliphatic carboxylic acid carbon.[3][8] |

| C2 | ~40 (example) | Absent | C (Quaternary) | The quaternary carbon of the cyclopropane ring. |

| C3 | ~35 (example) | Negative | -C H₂- (Methylene Bridge) | Methylene carbon linking the two rings. |

| C4 | ~20 (example) | Positive | -C H- (Cyclopropyl Methine) | Methine carbon on the second cyclopropane ring. |

| C5, C6 | ~10-15 (example) | Negative | -C H₂- (Cyclopropyl Methylene) | Methylene carbons of the first cyclopropane ring. |

| C7, C8 | ~5-10 (example) | Negative | -C H₂- (Cyclopropyl Methylene) | Methylene carbons of the second cyclopropane ring. Cyclopropane carbons are uniquely shielded.[13] |

2D NMR: Establishing Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. For this molecule, a suite of 2D experiments is not just helpful, but necessary.[10][14]

Caption: The synergistic role of 2D NMR experiments.

1. COSY (¹H-¹H Correlation Spectroscopy):

-

Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

-

Key Expected Correlations:

-

A cross-peak between the methylene bridge protons (Hₓ) and the methine proton (Hᵧ).

-

Cross-peaks showing couplings between protons within each cyclopropane ring.

-

2. HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To directly correlate each proton with the carbon atom it is attached to. This is the most reliable way to assign the signals in the ¹³C spectrum.

-

Key Expected Correlations:

-

Hₓ will correlate with C3.

-

Hᵧ will correlate with C4.

-

The upfield Hբ and Hₑ protons will correlate with their respective cyclopropyl methylene carbons (C5-C8).

-

3. HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: This is the critical experiment for this molecule. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to "see" across non-protonated quaternary centers.

-

The Decisive Correlations:

-

From Methylene Bridge Protons (Hₓ): A correlation to the quaternary carbon (C2) and the methine carbon (C4) is expected, confirming the -CH₂-CH- linkage. Crucially, a correlation from Hₓ to C2 definitively links the two cyclopropane rings via the methylene bridge.

-

From Cyclopropyl Protons (Hₑ): Protons on the first ring (Hₑ) should show a correlation to the quaternary carbon (C2) and the carbonyl carbon (C1). This confirms the attachment of the carboxylic acid.

-

From Methine Proton (Hᵧ): A correlation to the methylene bridge carbon (C3) will confirm the connection from the other side.

-

NMR Experimental Protocols

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

1D Spectra Acquisition:

-

¹H: Acquire with a 30° pulse angle and a relaxation delay of at least 1 second.

-

¹³C{¹H}: Acquire with proton decoupling, a 45° pulse angle, and a relaxation delay of 2 seconds.

-

DEPT-135: Use standard DEPT-135 pulse sequence parameters.

-

-

2D Spectra Acquisition:

-

COSY: Use a gradient-selected (gCOSY) pulse sequence.

-

HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence optimized for a one-bond ¹J_CH coupling of ~145 Hz.

-

HMBC: Use a gradient-selected HMBC pulse sequence with the long-range coupling delay optimized for _n_J_CH = 8-10 Hz. This is key for observing correlations to the quaternary carbon.

-

Data Synthesis and Final Validation

The final step is to collate all the spectroscopic evidence into a single, cohesive argument that validates the structure of this compound.

Caption: Key HMBC correlations confirming the molecular skeleton.

By systematically analyzing the data—confirming the molecular formula by HRMS, identifying the carboxylic acid by IR, mapping the proton and carbon environments with 1D NMR, and crucially, connecting all fragments across the quaternary carbon using HMBC—we arrive at an unambiguous structural assignment. Each piece of data corroborates the others, creating the self-validating system required for scientific rigor. This multi-technique approach ensures that the determined structure is not merely a plausible fit, but the only one that satisfies all experimental observations.

References

-

ResearchGate. (n.d.). Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. Retrieved from ResearchGate. [Link]

-

Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from Fiveable. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from OpenStax. [Link]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from Chemistry LibreTexts. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary. [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]

-

SciSpace. (1967). The Crystal Structure of Bicyclopropyl. Retrieved from SciSpace. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from PMC. [Link]

-

Washington University Open Scholarship. (2025). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Retrieved from Washington University Open Scholarship. [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 proton nmr spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]

-

PubMed. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. Retrieved from PubMed. [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from Royal Society of Chemistry. [Link]

-

Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. Retrieved from Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). Cyclopropylmethyl cyclopropanecarboxylate. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. Retrieved from PubChem. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]

-

PubMed. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research. [Link]

-

NIST WebBook. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. Retrieved from NIST WebBook. [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from Organic Syntheses. [Link]

-

PubChem. (n.d.). Bicyclopropyl. Retrieved from PubChem. [Link]

-

SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester. Retrieved from SpectraBase. [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane. Retrieved from Doc Brown's Chemistry. [Link]

-

PubChemLite. (n.d.). Cyclopropanecarboxylic acid, 1-methylpropyl ester (C8H14O2). Retrieved from PubChemLite. [Link]

-

PubChemLite. (n.d.). 1-(cyclopropylmethyl)cyclopentane-1-carboxylic acid. Retrieved from PubChemLite. [Link]

-

ACS Publications. (n.d.). Structure determination of cyclopropane-substituted acids by mass spectrometry. Retrieved from ACS Publications. [Link]

- Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from Taylor & Francis. [Link]

-

TCG Lifesciences. (2025). Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. Chemical Biology & Drug Design. [Link]

-

Kimia Undip. (n.d.). Elucidation of Molecular Structure of Organic Compounds (ES). Retrieved from Kimia Undip. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Cyclopropylmethyl cyclopropanecarboxylate | C8H12O2 | CID 10534743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

A Technical Guide to the Spectroscopic Characterization of Substituted Cyclopropanecarboxylic Acids: A Case Study on 1-Methylcyclopropanecarboxylic Acid

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methylcyclopropanecarboxylic acid (CAS: 6914-76-7), a representative substituted cyclopropanecarboxylic acid. Due to the limited availability of public data for 1-(Cyclopropylmethyl)cyclopropanecarboxylic acid, this guide will leverage the well-characterized nature of 1-Methylcyclopropanecarboxylic acid to illustrate the principles of spectroscopic analysis for this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a foundational reference for the characterization of similar small-molecule entities possessing the cyclopropane moiety.

Introduction: The Significance of Spectroscopic Elucidation

Substituted cyclopropanecarboxylic acids are a class of compounds that feature prominently in medicinal chemistry and materials science. The strained three-membered ring of the cyclopropane group imparts unique conformational and electronic properties, which can be exploited to modulate the biological activity and physical characteristics of a molecule. Accurate and comprehensive structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the quality and purity of synthesized compounds.

This guide focuses on 1-Methylcyclopropanecarboxylic acid as a model system. Its relatively simple structure allows for a clear and unambiguous assignment of its spectroscopic signals, providing a valuable learning tool for interpreting the more complex spectra of related molecules. We will delve into the nuances of its NMR, IR, and MS spectra, explaining not just the data itself, but the underlying principles that govern the observed signals.

Molecular Structure and Isomeric Considerations

The fundamental step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 1-Methylcyclopropanecarboxylic acid possesses a chiral center at the C1 position of the cyclopropane ring. However, as it is commonly synthesized and utilized as a racemic mixture, the spectroscopic data presented here represents this mixture.

Figure 1: 2D Structure of 1-Methylcyclopropanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-Methylcyclopropanecarboxylic acid is characterized by the distinct signals of the methyl and cyclopropyl protons. The high-field (upfield) chemical shifts of the cyclopropyl protons are a hallmark of this strained ring system, arising from the anisotropic magnetic field generated by the ring currents.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylcyclopropanecarboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 1.45 | Singlet | 3H | -CH₃ |

| 1.25 - 1.15 | Multiplet | 2H | Cyclopropyl CH₂ |

| 0.80 - 0.70 | Multiplet | 2H | Cyclopropyl CH₂ |

Data sourced from publicly available spectra and typical chemical shift ranges.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reproducibility and accurate interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Methylcyclopropanecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylcyclopropanecarboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| ~182 | -COOH |

| ~25 | -C(CH₃)(COOH) |

| ~22 | -CH₃ |

| ~18 | Cyclopropyl CH₂ |

Data sourced from publicly available spectra and typical chemical shift ranges.[1]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Methylcyclopropanecarboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Key IR Absorption Bands for 1-Methylcyclopropanecarboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1420 | Medium | O-H bend |

| ~1220 | Strong | C-O stretch |

Data sourced from publicly available spectra and established correlation tables.[2][3][4][5]

Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Key Mass Spectral Data for 1-Methylcyclopropanecarboxylic acid

| m/z | Relative Intensity (%) | Assignment |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M - CH₃]⁺ |

| 55 | Very High (Base Peak) | [C₄H₇]⁺ |

| 45 | High | [COOH]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[6][7]

Proposed Fragmentation Pathway

Figure 2: Proposed electron ionization (EI) fragmentation pathway for 1-Methylcyclopropanecarboxylic acid.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Column: Use a capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-5ms) to separate the components of the sample.

-

Temperature Program: Employ a temperature gradient to elute the analyte.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

-

Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 1-Methylcyclopropanecarboxylic acid demonstrates the power of a multi-technique approach to structural elucidation. Each method provides a unique and complementary piece of the structural puzzle:

-

NMR spectroscopy defines the carbon-hydrogen framework.

-

IR spectroscopy confirms the presence of key functional groups.

-

Mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation.

By integrating the data from these techniques, researchers can confidently confirm the structure and purity of their synthesized compounds, a critical step in any chemical research and development endeavor. The principles and protocols outlined in this guide for 1-Methylcyclopropanecarboxylic acid can be readily adapted for the characterization of other, more complex, substituted cyclopropane derivatives.

References

-

1-Methylcyclopropanecarboxylic acid. PubChem. [Link]

-

1-Methylcyclopropanecarboxylic acid. NIST WebBook. [Link]

-

1-Methylcyclopropanecarboxylic acid, potassium salt - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

1-Methylcyclopropanecarboxylic acid. SIELC Technologies. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535). Human Metabolome Database. [Link]

-

Methyl cyclopropanecarboxylate. PubChem. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum [chemicalbook.com]

- 2. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) IR Spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) MS spectrum [chemicalbook.com]

- 7. 1-Methylcyclopropanecarboxylic acid [webbook.nist.gov]

A Technical Guide to the Synthesis of Novel Cyclopropane Derivatives

Introduction: The Enduring Significance of the Three-Membered Ring

The cyclopropane motif, a seemingly simple three-carbon ring, has captivated chemists for over a century. Its inherent ring strain, a consequence of compressed bond angles, bestows upon it unique electronic properties and reactivity, making it far more than a mere saturated carbocycle.[1][2] In the pharmaceutical and agrochemical industries, the incorporation of a cyclopropane ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Consequently, cyclopropane-containing compounds are prevalent in a wide array of bioactive natural products and synthetic drugs, including pyrethroid insecticides and quinolone antibiotics.[5]

This guide provides an in-depth exploration of the core synthetic strategies for constructing novel cyclopropane derivatives. Eschewing a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclopropanes in their own work. We will traverse the landscape from classical, stoichiometric methods to modern, catalytic, and asymmetric approaches, offering field-proven insights and detailed experimental frameworks.

I. Foundational Strategies: Carbenoid-Mediated Cyclopropanations

The most direct and conceptually straightforward route to cyclopropanes involves the formal [2+1] cycloaddition of a carbene or a carbenoid equivalent to an alkene.[6] The choice of carbene precursor and the method of its generation are critical determinants of the reaction's scope, efficiency, and stereoselectivity.

The Simmons-Smith Reaction: A Stoichiometric Workhorse

First reported in 1958, the Simmons-Smith reaction remains a robust and widely used method for the cyclopropanation of alkenes.[7][8] The key reactive species is an organozinc carbenoid, typically iodomethylzinc iodide, generated in situ from diiodomethane and a zinc-copper couple.[5][9]

Causality Behind the Choice: The Simmons-Smith reaction is prized for its operational simplicity and its tolerance of a wide variety of functional groups, including alcohols, ethers, and halides, under neutral conditions.[7][9] The reaction proceeds via a concerted, cheletropic mechanism, ensuring that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[7][10] This stereospecificity is a key advantage.

A significant feature is its susceptibility to directing effects. Allylic alcohols, for instance, can coordinate to the zinc carbenoid, directing the methylene transfer to the syn face of the double bond with high diastereoselectivity.[9][11][12]

Diagram: Simmons-Smith Reaction Mechanism

Caption: The Simmons-Smith reaction proceeds via an organozinc carbenoid.

While effective, the classical Simmons-Smith reaction requires stoichiometric amounts of the zinc-copper couple. Modifications, such as the Furukawa modification using diethylzinc (Et₂Zn), have been developed to improve reactivity and reproducibility.[7]

Transition Metal-Catalyzed Decomposition of Diazo Compounds

A more versatile and catalytically efficient approach to cyclopropanation involves the transition metal-catalyzed decomposition of diazo compounds, most commonly ethyl diazoacetate (EDA).[13] Metals such as copper, rhodium, and cobalt are highly effective in promoting this transformation.[5][13]

Causality Behind the Choice: This method offers significant advantages over stoichiometric approaches. The use of a catalyst in small quantities makes the process more atom-economical and environmentally benign. Furthermore, the development of chiral ligands for the metal catalysts has enabled powerful asymmetric variants, providing access to enantioenriched cyclopropanes, which are crucial for pharmaceutical applications.[14]

The reaction proceeds through the formation of a metal carbene intermediate. The diazo compound coordinates to the metal center, followed by the extrusion of dinitrogen gas to generate the highly reactive metal carbene, which then transfers the carbene fragment to the alkene.[13]

Diagram: Catalytic Cycle of Diazo-Based Cyclopropanation